An In-Depth Technical Guide to Hydroxyzine-d8: Chemical Structure and Properties
An In-Depth Technical Guide to Hydroxyzine-d8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hydroxyzine-d8, a deuterated analog of the first-generation antihistamine, hydroxyzine. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, Hydroxyzine-d8 is crucial for the accurate quantification of hydroxyzine in complex biological matrices. This document details its chemical structure, physicochemical properties, and its role in analytical methodologies. Furthermore, it elucidates the mechanism of action and metabolic pathways of its non-deuterated counterpart, hydroxyzine, providing essential context for its application in drug development.
Introduction
Hydroxyzine is a well-established piperazine-class H1 receptor antagonist with sedative, anxiolytic, and antiemetic properties.[1][2] In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. Hydroxyzine-d8, with eight deuterium atoms incorporated into its structure, serves as an ideal internal standard for hydroxyzine. Its chemical and physical properties closely mirror those of the parent drug, while its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring high precision and accuracy.[3]
Chemical Structure and Identification
Hydroxyzine-d8 is the deuterated form of hydroxyzine, with the deuterium atoms typically located on the piperazine ring.
Chemical Name: 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol[4]
Synonyms: Aterax-d8, Durrax-d8, Orgatrax-d8, Quiess-d8[5]
Table 1: Chemical Identifiers for Hydroxyzine-d8
| Identifier | Value |
| CAS Number (Free Base) | 1189480-47-4[6] |
| CAS Number (DiHCl Salt) | 1808202-93-8[7] |
| Molecular Formula (Free Base) | C₂₁H₁₉D₈ClN₂O₂[6] |
| Molecular Formula (DiHCl Salt) | C₂₁H₁₉D₈ClN₂O₂ · 2HCl[7] |
Physicochemical Properties
The physicochemical properties of Hydroxyzine-d8 are comparable to those of hydroxyzine. The primary difference is its molecular weight due to the presence of deuterium.
Table 2: Physicochemical Properties of Hydroxyzine-d8 and Hydroxyzine
| Property | Hydroxyzine-d8 | Hydroxyzine |
| Molecular Weight (Free Base) | 382.95 g/mol [6] | 374.90 g/mol |
| Molecular Weight (DiHCl Salt) | 455.88 g/mol [8] | 447.83 g/mol |
| Appearance | Solid[9] | White crystalline powder[10] |
| Melting Point (DiHCl Salt) | 176-179°C[11] | ~200°C (with decomposition)[10] |
| Solubility (DiHCl Salt) | Slightly soluble in water and methanol.[9][11] | Very soluble in water; freely soluble in methanol and ethanol.[10] |
| Solubility (Free Base) | Soluble in Ethanol (≥ 10 mg/mL).[12] | - |
Mechanism of Action and Signaling Pathway of Hydroxyzine
Hydroxyzine exerts its therapeutic effects primarily as a potent inverse agonist of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator in allergic reactions, leading to the alleviation of symptoms such as itching and swelling.[] Additionally, hydroxyzine exhibits weaker antagonistic activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, which is believed to contribute to its anxiolytic and sedative properties.[2][14]
Metabolism of Hydroxyzine
Hydroxyzine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] The major metabolic pathway involves the oxidation of the terminal alcohol group to a carboxylic acid, forming its principal active metabolite, cetirizine.[2] Cetirizine is a second-generation antihistamine and is responsible for a significant portion of hydroxyzine's antihistaminic effects.[1]
Experimental Protocols: Quantification of Hydroxyzine using Hydroxyzine-d8
Hydroxyzine-d8 is the internal standard of choice for the quantification of hydroxyzine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.
Objective: To determine the concentration of hydroxyzine in human plasma.
Materials:
-
Human plasma samples
-
Hydroxyzine analytical standard
-
Hydroxyzine-d8 internal standard
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of hydroxyzine and Hydroxyzine-d8 in methanol.
-
Prepare calibration standards and QCs by spiking known concentrations of hydroxyzine into blank human plasma.
-
Prepare a working solution of Hydroxyzine-d8 in methanol.
-
-
Sample Preparation (Protein Precipitation followed by SPE or LLE):
-
To 200 µL of plasma sample, standard, or QC, add 20 µL of the Hydroxyzine-d8 working solution and vortex.
-
Add 600 µL of acetonitrile to precipitate proteins and vortex.
-
Centrifuge at high speed for 10 minutes.
-
The supernatant can be directly injected or further purified using SPE or LLE. For LLE, ethyl acetate at a basic pH (e.g., pH 9) can be used for extraction.[15]
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution: A suitable gradient to separate hydroxyzine from matrix components.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI mode):
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Monitor the specific mass transitions (precursor ion > product ion) for hydroxyzine and Hydroxyzine-d8.
-
Example transitions:
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Hydroxyzine: m/z 375.2 -> 201.1
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Hydroxyzine-d8: m/z 383.2 -> 201.1
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
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Integrate the peak areas for hydroxyzine and Hydroxyzine-d8.
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Calculate the peak area ratio of hydroxyzine to Hydroxyzine-d8.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of hydroxyzine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Conclusion
Hydroxyzine-d8 is an indispensable tool for researchers and scientists in the field of drug development and clinical diagnostics. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods for hydroxyzine. A thorough understanding of its chemical properties, along with the mechanism of action and metabolism of the parent compound, is essential for its effective application in preclinical and clinical research. The methodologies and information presented in this guide provide a solid foundation for professionals working with this important analytical standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Hydroxyzine-d8 DiHCl - CAS - 1808202-93-8 | Axios Research [axios-research.com]
- 8. Hydroxyzine-d8 Dihydrochloride | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Hydroxyzine-D8 Dihydrochloride CAS#: [m.chemicalbook.com]
- 12. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
